3-(1-(Boc-amino)ethyl)-pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-pyrrolidin-3-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUZGKGDCUOVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555891 | |
| Record name | tert-Butyl [1-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107258-90-2 | |
| Record name | tert-Butyl [1-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 1 Boc Amino Ethyl Pyrrolidine and Its Stereoisomers
Strategies for Stereoselective Synthesis
The creation of specific stereoisomers of 3-(1-(Boc-amino)ethyl)-pyrrolidine necessitates precise control over the formation of the two chiral centers: one on the pyrrolidine (B122466) ring (C3) and the other on the ethyl side chain (C1'). The primary strategies to achieve this involve the use of chiral starting materials that already possess one or more of the desired stereocenters, or the application of catalytic asymmetric methods to create them.
Utilization of Chiral Starting Materials
A common and effective approach to stereoselective synthesis is to begin with a molecule from the "chiral pool," a collection of readily available, inexpensive, and enantiomerically pure natural products.
Optically active 3-hydroxypyrrolidines and their derivatives serve as excellent starting points for the synthesis of 3-substituted pyrrolidines. A plausible synthetic route to this compound begins with a commercially available N-protected 3-hydroxypyrrolidine. The stereocenter at the C3 position of the pyrrolidine ring is thus established from the outset.
The synthesis can be envisioned as a multi-step process:
Oxidation: The hydroxyl group of an N-protected 3-hydroxypyrrolidine is oxidized to a ketone, yielding an N-protected 3-pyrrolidinone. Common oxidizing agents for this transformation include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane.
Wittig Reaction or Horner-Wadsworth-Emmons Reaction: The resulting ketone can undergo a Wittig reaction with an appropriate phosphorus ylide or a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester to introduce a vinyl group at the 3-position.
Hydroboration-Oxidation: The vinyl group can then be converted to a hydroxyethyl (B10761427) group via a hydroboration-oxidation sequence.
Conversion to Amine: The hydroxyl group of the resulting 3-(1-hydroxyethyl)pyrrolidine derivative can be converted to an amine. This can be achieved through a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide, followed by deprotection) or by conversion to a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with an azide (B81097) and subsequent reduction.
Boc Protection: The final primary amine is then protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the target compound.
The diastereoselectivity of this route is primarily controlled during the reduction of the intermediate imine or the nucleophilic substitution step to introduce the amino group.
Enantiomerically pure amino acids, such as proline and its derivatives, are highly valuable chiral starting materials for pyrrolidine synthesis. nih.gov L-proline and its derivatives are common starting points for many pyrrolidine-containing drugs. nih.gov
A synthetic strategy starting from a proline derivative, for instance, N-protected L-proline, could involve the following key steps:
Grignard Reaction: The carboxylic acid of an N-protected proline can be converted to a methyl ketone via reaction with methylmagnesium bromide. This reaction introduces the acetyl group that will become the 1-(Boc-amino)ethyl side chain. nih.gov
Reductive Amination: The resulting N-protected 2-acetylpyrrolidine (B1595597) can undergo reductive amination. harvard.edumasterorganicchemistry.comresearchgate.net This one-pot reaction involves the formation of an imine or enamine intermediate with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) or a protected amine, followed by in-situ reduction with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edumasterorganicchemistry.com The choice of reducing agent is critical to avoid the reduction of the ketone starting material.
Boc Protection: The newly formed primary amine is then protected with Boc₂O.
The diastereoselectivity of the reductive amination step is influenced by the steric hindrance of the N-protecting group on the pyrrolidine ring and the existing stereocenter at C2, which directs the approach of the hydride reagent.
| Starting Material | Key Transformation | Reagents | Diastereomeric Ratio (d.r.) | Reference |
| N-protected L-proline | Grignard Reaction | CH₃MgBr, THF | N/A | nih.gov |
| N-protected 2-acetylpyrrolidine | Reductive Amination | NH₄OAc, NaBH₃CN | Varies | harvard.edumasterorganicchemistry.com |
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis offers an elegant and atom-economical way to create chiral molecules. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Palladium catalysis is a powerful tool in modern organic synthesis. For the construction of substituted pyrrolidines, palladium-catalyzed carboamination reactions have been developed. organic-chemistry.org These reactions can form the pyrrolidine ring and introduce a substituent in a single step.
A potential route to a precursor of this compound could involve an intramolecular palladium-catalyzed carboamination of a γ-aminoalkene. While direct synthesis of the target molecule via this method is not explicitly reported, analogous reactions forming 3-substituted pyrrolidines have been described. nih.govchemrxiv.org The general approach involves the reaction of an alkenyl or aryl halide with an amine that has a tethered alkene. The palladium catalyst facilitates the cyclization and addition of the organic group across the double bond. The enantioselectivity of such reactions can be induced by using chiral phosphine (B1218219) ligands on the palladium catalyst.
| Reaction Type | Catalyst/Ligand | Key Features | Reference |
| Intramolecular Carboamination | Pd₂(dba)₃ / Chiral Phosphine | Convergent, potential for high enantioselectivity. | organic-chemistry.org |
| Hydroarylation | Pd(OAc)₂ / Ligand | Direct functionalization of pyrrolines. | nih.govchemrxiv.org |
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed processes for C-N bond formation. Intramolecular C-H amination reactions catalyzed by copper complexes can be used to construct the pyrrolidine ring from an acyclic amine precursor. These reactions often proceed via a nitrene intermediate that inserts into a C-H bond.
A strategy for synthesizing a 3-substituted pyrrolidine could involve the cyclization of an N-protected amine containing an appropriately positioned C-H bond. The regioselectivity of the C-H insertion can be controlled by the structure of the substrate and the catalyst system. While direct application to the synthesis of this compound is not well-documented, copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides provide a powerful method for the stereoselective synthesis of highly functionalized pyrrolidines, which could be adapted to form the desired product. nih.gov
Asymmetric Hydroamination and Hydroalkylation Catalysis
Recent advancements in catalysis have provided powerful tools for the asymmetric synthesis of pyrrolidine derivatives. Asymmetric hydroamination and hydroalkylation reactions, in particular, offer direct and atom-economical routes to chiral amines and their precursors.
A notable strategy involves a one-pot, sequential organocatalytic nitro-Mannich reaction followed by a gold-catalyzed allene (B1206475) hydroamination. nih.govnih.gov This cascade approach has been successfully employed for the highly enantioselective preparation of trisubstituted pyrrolidine derivatives. nih.govnih.gov The process begins with an asymmetric bifunctional organocatalytic nitro-Mannich reaction, which sets the stereochemistry, followed by a gold-catalyzed hydroamination to construct the pyrrolidine ring. nih.govnih.gov This methodology has demonstrated good yields and excellent diastereo- and enantioselectivities. nih.govnih.gov
While direct hydroalkylation of unactivated alkenes remains a challenge, related intramolecular cyclization strategies have proven effective. For instance, the copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides leads to the formation of 2,5-cis-pyrrolidines with high diastereoselectivity (dr >20:1) and in excellent yields (76-97%). nih.gov
Diastereoselective and Enantioselective Transformations
The precise control of stereochemistry is paramount in the synthesis of complex molecules like this compound. Several diastereoselective and enantioselective transformations have been developed to introduce the necessary chiral centers with high fidelity.
Stereocontrolled Introduction of the Aminoethyl Moiety
The introduction of the 1-aminoethyl substituent onto the pyrrolidine ring can be achieved through various stereocontrolled methods. One common approach is the reductive amination of a suitable keto-pyrrolidine precursor. smolecule.com However, to achieve high stereoselectivity, chiral auxiliaries or catalysts are often required.
An alternative and highly stereoselective method is the [3+2] cycloaddition reaction between azomethine ylides and suitable dipolarophiles. rsc.org For example, a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-phthaliminoacrylate esters affords highly functionalized pyrrolidine β-amino acid derivatives with excellent diastereo- and enantioselectivities (dr >20:1, ee up to >99%). rsc.org Subsequent chemical modifications can then be employed to convert the cycloadduct into the desired this compound.
| Reaction | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |
| Asymmetric [3+2] Cycloaddition | Copper(I) | >20:1 | up to >99% | up to 98% |
Directed Reductive Amination for Chiral Induction
Directed reductive amination is a powerful strategy for controlling stereochemistry during the formation of C-N bonds. rsc.org This approach often utilizes a chiral directing group attached to the substrate, which guides the incoming nucleophile to a specific face of the imine intermediate.
For the synthesis of chiral 3-substituted pyrrolidines, a chiral auxiliary can be incorporated into the pyrrolidine ring itself. Subsequent reductive amination of a ketone or aldehyde attached at the 3-position can then proceed with high diastereoselectivity, dictated by the stereochemistry of the auxiliary. nih.gov For instance, reductive amination of an aldehyde derived from a chiral cis-alcohol precursor in the presence of NaHB(OAc)₃ has been shown to proceed in high yields. nih.gov
More advanced methods utilize chiral catalysts to achieve enantioselective reductive amination. Imine reductases (IREDs) have emerged as highly efficient biocatalysts for the asymmetric reductive amination of ketones. nih.govscispace.com Through structure-guided semi-rational design, IREDs have been engineered to exhibit high enantioselectivity for the synthesis of chiral pyrrolidinamines. nih.govscispace.com
| Method | Catalyst/Reagent | Key Features |
| Chiral Auxiliary Directed Reductive Amination | NaHB(OAc)₃ | High yields, stereocontrol from auxiliary |
| Asymmetric Reductive Amination | Engineered Imine Reductases (IREDs) | High enantioselectivity (up to 99% ee) |
Asymmetric Functionalization of Pyrrolidine Rings
The asymmetric functionalization of a pre-existing pyrrolidine ring offers another versatile approach to chiral 3-substituted pyrrolidines. Beak's sparteine-mediated enantioselective deprotonation of N-Boc-pyrrolidine generates a configurationally stable lithiated species. nih.gov This intermediate can then be trapped with various electrophiles to afford enantioenriched 2-substituted pyrrolidines with good selectivity. nih.gov While this method directly functionalizes the 2-position, subsequent manipulations could potentially lead to 3-substituted derivatives.
Palladium-catalyzed cross-coupling reactions have also been employed for the enantioselective α-arylation of N-Boc-pyrrolidine. organic-chemistry.org This one-pot synthesis involves deprotonation, transmetalation with ZnCl₂, and subsequent Negishi coupling with aryl bromides, achieving high enantioselectivity. organic-chemistry.org
Protecting Group Chemistry and Regioselectivity Control
The strategic use of protecting groups is fundamental in multi-step organic synthesis to ensure chemoselectivity and regioselectivity.
Implementation of the tert-Butoxycarbonyl (Boc) Group for Amine Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. smolecule.com In the synthesis of this compound, the Boc group serves to protect the aminoethyl side chain's nitrogen atom.
A common method for introducing the Boc group is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. smolecule.com The regioselective protection of a diamine can be challenging but is often achievable by exploiting the differential nucleophilicity of the amino groups or through a protection-deprotection sequence. For instance, in a molecule with both a primary and a secondary amine, the primary amine is generally more reactive towards Boc₂O.
The Boc group's robustness allows for a variety of subsequent transformations on the pyrrolidine ring or other functional groups within the molecule without affecting the protected amine. nih.gov Its removal is typically accomplished using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (B109758) or methanol (B129727). nih.gov
Orthogonal Protecting Group Strategies in Multi-Step Syntheses
In the multi-step synthesis of complex molecules like the stereoisomers of this compound, orthogonal protecting groups are crucial. iris-biotech.de This strategy involves the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others. iris-biotech.debiosynth.com This allows for the selective manipulation of different functional groups within the molecule.
For a molecule with both a primary amine (on the ethyl side chain) and a secondary amine (the pyrrolidine ring), a common orthogonal protection scheme would involve the Boc (tert-butyloxycarbonyl) group for the primary amine and another group, such as Fmoc (9-fluorenylmethoxycarbonyl) or a benzyl-type group (e.g., Cbz), for the pyrrolidine nitrogen. iris-biotech.deresearchgate.net
Key Features of Orthogonal Protecting Groups:
| Protecting Group | Abbreviation | Removal Conditions | Stability |
| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) | Stable to base, hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | Stable to acid, hydrogenolysis |
| Carboxybenzyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base |
This orthogonality is fundamental in complex syntheses. researchgate.net For instance, the Boc group on the side-chain amine can be removed with trifluoroacetic acid (TFA) to allow for further functionalization, while the Fmoc group on the pyrrolidine ring remains intact. iris-biotech.de Conversely, the Fmoc group can be cleaved with a base like piperidine, leaving the Boc group unaffected. researchgate.net This selective deprotection is essential for the stepwise construction of intricate molecular architectures. researchgate.net
Evolution of Pyrrolidine Synthesis Techniques
The synthesis of the pyrrolidine ring itself has seen significant evolution, moving from classical methods to more efficient and versatile strategies.
One notable MCR is the one-pot, three-component reaction involving an aldehyde, an amino acid, and a dipolarophile, which can be used to construct highly substituted pyrrolidines. tandfonline.com The diastereoselectivity of these reactions can often be controlled, providing access to specific stereoisomers. nih.gov
The [3+2] cycloaddition reaction is a cornerstone of pyrrolidine synthesis. acs.org This reaction typically involves an azomethine ylide as the three-atom component and an alkene or alkyne as the two-atom component. nih.gov Azomethine ylides are highly reactive intermediates that can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the desilylation of α-silylamines. acs.orgnih.gov
The reaction of an azomethine ylide with a suitable dipolarophile leads directly to the formation of the pyrrolidine ring. acs.org This method is highly versatile and allows for the creation of multiple stereocenters in a single, often stereocontrolled, step. nih.gov The stereochemical outcome of the cycloaddition can be influenced by the nature of the reactants, catalysts, and reaction conditions. acs.org
Examples of [3+2] Cycloaddition for Pyrrolidine Synthesis:
| Azomethine Ylide Source | Dipolarophile | Catalyst/Conditions | Product |
| Isatin and Sarcosine | (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Et₃N, reflux | Spirooxindole pyrrolidine derivatives tandfonline.com |
| N-(trimethylsilyl)methyl amides | Conjugated Alkenes | Vaska's complex [IrCl(CO)(PPh₃)₂] | Highly substituted pyrrolidines acs.org |
| N-tert-butanesulfinyl imine and glycine (B1666218) α-imino ester derivative | 1-Azadienes | Ag₂CO₃ | Densely substituted proline derivatives acs.org |
Modern activation methods have been increasingly applied to the synthesis of pyrrolidine derivatives to improve reaction rates, yields, and energy efficiency. mdpi.comrsc.org
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate the formation of pyrrolidine rings. ajrconline.orgmdpi.com Reactions that might take hours under conventional heating can often be completed in minutes with microwave irradiation. mdpi.com This technique has been successfully employed in multicomponent reactions and cycloadditions to produce a variety of pyrrolidine-containing structures. tandfonline.comresearchgate.net For instance, the synthesis of spiro-pyrrolidine compounds has been achieved in good yields through a microwave-assisted multicomponent 1,3-dipolar cycloaddition. tandfonline.com
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative energy source for promoting chemical reactions. rsc.org Ultrasound irradiation can enhance reaction rates and yields in the synthesis of pyrrolidinone derivatives through a one-pot multicomponent approach. rsc.orgnih.gov The mechanical effects of cavitation generated by ultrasound can lead to improved mixing and mass transfer, thereby accelerating the reaction.
In recent years, there has been a significant push towards the development of more sustainable synthetic methods, leading to an increased interest in metal-free and organocatalytic approaches to pyrrolidine synthesis. rsc.org
Metal-Free Cyclizations: These reactions avoid the use of potentially toxic and expensive metal catalysts. rsc.org An example is the intramolecular Michael addition of N-allylic-substituted α-amino nitriles, which can proceed via a 5-endo-trig cyclization to afford 2,4-disubstituted pyrrolidines. rsc.org Another approach involves the direct δ-amination of sp³ C-H bonds using molecular iodine as the oxidant to construct the pyrrolidine ring. organic-chemistry.org
Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov Chiral organocatalysts have been particularly successful in the enantioselective synthesis of pyrrolidine derivatives. nih.govnih.gov For example, imidazolidinone catalysts can be used in the cascade addition-cyclization of tryptamines with α,β-unsaturated aldehydes to produce pyrroloindoline adducts in high yield and excellent enantioselectivity. nih.gov Chiral phosphoric acids have also been employed to catalyze the enantioselective intramolecular aza-Michael cyclization to form enantioenriched pyrrolidines. whiterose.ac.uk These methods offer a powerful alternative to metal-catalyzed processes for the synthesis of chiral pyrrolidines. scilit.com
Chemical Transformations and Derivatization Strategies of 3 1 Boc Amino Ethyl Pyrrolidine
Selective Deprotection and Functional Group Interconversion
The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the primary amine of the ethyl side chain is central to the synthetic utility of 3-(1-(Boc-amino)ethyl)-pyrrolidine. Its selective removal unmasks a reactive primary amine, which can then undergo a variety of functional group interconversions.
Chemoselective Removal of the Boc Protecting Group
The Boc group is reliably cleaved under acidic conditions to yield the corresponding primary amine, 3-(1-aminoethyl)pyrrolidine. smolecule.com This deprotection is highly chemoselective, leaving the secondary amine of the pyrrolidine (B122466) ring intact, provided the reaction conditions are carefully controlled.
Strong acids such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent, are commonly employed for this transformation. commonorganicchemistry.com The reaction typically proceeds at room temperature and is often complete within a few hours. commonorganicchemistry.com The mechanism involves protonation of the carbamate (B1207046) carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to furnish the free amine as its corresponding acid salt (e.g., trifluoroacetate). commonorganicchemistry.com
Alternative acidic reagents can also be utilized for Boc deprotection, sometimes offering enhanced selectivity, especially in the presence of other acid-sensitive functionalities. organic-chemistry.orgresearchgate.net These include solutions of hydrogen chloride (HCl) in organic solvents like dioxane or methanol (B129727), or aqueous phosphoric acid. organic-chemistry.orgresearchgate.net The choice of acid and solvent system can be tailored to the specific substrate and the desired final salt form of the product amine.
Table 1: Conditions for Chemoselective Boc Deprotection
| Reagent | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT, 1-2 h | commonorganicchemistry.com |
| Hydrogen Chloride (HCl) | Dioxane | RT, 30 min | researchgate.net |
| Aqueous Phosphoric Acid (85%) | Toluene | RT to 50°C, 3-14 h | organic-chemistry.org |
Derivatization of the Free Amine Functionality
Once deprotected, the newly liberated primary amine of 3-(1-aminoethyl)pyrrolidine serves as a nucleophilic handle for a wide array of derivatization reactions. Common transformations include acylation and sulfonylation, which are fundamental for building more complex molecular architectures.
Acylation: The primary amine can be readily acylated by reaction with acylating agents such as acid chlorides or acid anhydrides to form amides. libretexts.org These reactions are typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid byproduct and drive the reaction to completion. This strategy is widely used in peptide synthesis and for the introduction of various acyl moieties.
Sulfonylation: Similarly, the primary amine can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. This functional group is a key component in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor. The reaction conditions are analogous to those used for acylation.
Modification of the Pyrrolidine Nitrogen
The secondary amine within the pyrrolidine ring offers another site for diversification, orthogonal to the side-chain primary amine when it is Boc-protected. Standard transformations for secondary amines, such as N-alkylation and N-acylation, can be effectively applied.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The pyrrolidine nitrogen can be alkylated using various methods. Direct alkylation with alkyl halides in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) is a common approach. researchgate.net Another powerful method is reductive amination, where the pyrrolidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. organic-chemistry.org This method is particularly useful for introducing a wide range of substituted alkyl groups.
N-Acylation: The secondary amine of the pyrrolidine ring can be acylated with acid chlorides or anhydrides. rsc.org These reactions typically proceed under standard conditions, often employing a base to scavenge the generated acid. Such acylations are pivotal in the synthesis of various biologically active molecules, including inhibitors of dipeptidyl peptidase IV (DPP-IV). nih.gov
Table 2: Representative Reactions for Modifying the Pyrrolidine Nitrogen
| Transformation | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, K2CO3, DMF | Tertiary Amine | researchgate.net |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Tertiary Amine | organic-chemistry.org |
| N-Acylation | Acyl chloride, Triethylamine | Amide | rsc.org |
Formation of Quaternary Ammonium (B1175870) Salts and Other Charged Derivatives
Further alkylation of the N-alkylated pyrrolidine (a tertiary amine) leads to the formation of a permanently charged quaternary ammonium salt. libretexts.org This transformation is typically achieved by reacting the tertiary amine with an excess of an alkylating agent, such as methyl iodide. libretexts.org The reaction converts the neutral tertiary amine into a positively charged species, which can significantly alter the molecule's physical properties and biological interactions. rsc.org The synthesis of quaternary ammonium salts can be performed in various solvents, and in some cases, the presence of water can accelerate the reaction. google.com These charged derivatives are of interest in various applications, including as antimicrobial agents. nih.gov
Elaboration of the Aminoethyl Side Chain
Direct modification of the ethyl scaffold of the side chain, for instance, through C-H functionalization, represents a more advanced and less common synthetic strategy. Such transformations would require specialized catalytic systems and are generally more complex than the functional group interconversions described above. While theoretically possible, the elaboration of the carbon backbone of the aminoethyl side chain is not a routine derivatization for this class of compounds and falls outside the scope of typical synthetic elaborations.
Further Amino Acid and Peptide Coupling Reactions
The primary amine on the 1-aminoethyl substituent of this compound is readily available for amide bond formation after the removal of the Boc protecting group. This deprotection is typically achieved under acidic conditions, which selectively cleaves the Boc group to yield the free amine without affecting other parts of the molecule. smolecule.com The resulting free amine can then participate in standard peptide coupling reactions with the carboxylic acid moiety of an amino acid or a peptide fragment.
The efficiency and success of these coupling reactions are highly dependent on the choice of coupling reagent and reaction conditions. The goal is to activate the carboxylic acid group to facilitate its reaction with the amine while minimizing side reactions, particularly racemization of the chiral center. uni-kiel.debachem.com A variety of modern coupling reagents are employed for this purpose.
Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress racemization. peptide.com Phosphonium salts, such as BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), as well as aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective and known for their rapid reaction times. peptide.comresearchgate.net
The selection of the coupling agent can be tailored based on the specific amino acid being coupled and the desired reaction conditions, such as solution-phase or solid-phase peptide synthesis. researchgate.netpeptide.com For instance, in the synthesis of complex peptide structures, reagents like DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are noted for causing very little epimerization. peptide.com
| Reagent Class | Example Reagent | Abbreviation | Key Features |
|---|---|---|---|
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproducts, often used with HOBt to reduce racemization. peptide.com |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High coupling efficiency, rapid reactions, byproducts are less hazardous than those of BOP. peptide.com |
| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Very efficient with low racemization, especially when HOBt is added. peptide.com |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly effective, often used for difficult couplings. researchgate.net | |
| Other | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Noted for very low levels of racemization during coupling. peptide.com |
Introduction of Diverse Chemical Moieties via Substitution and Addition Reactions
The this compound scaffold serves as a versatile platform for introducing a wide range of chemical functionalities through substitution and addition reactions. These transformations can target the secondary amine of the pyrrolidine ring or the carbon backbone.
N-Alkylation and N-Arylation: The secondary amine of the pyrrolidine ring is nucleophilic and can readily undergo substitution reactions. smolecule.com N-alkylation can be achieved using alkyl halides, while N-arylation is often accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These modifications are fundamental in medicinal chemistry for modulating the pharmacological properties of the final compound. For example, the introduction of a benzyl (B1604629) group on the pyrrolidine nitrogen is a common step in the synthesis of various biologically active molecules. guidechem.com
Acylation and Sulfonylation: The pyrrolidine nitrogen can be acylated with acyl chlorides or acid anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are often used to introduce specific pharmacophores or to modify the electronic properties and hydrogen bonding capabilities of the molecule. The synthesis of N-benzyl-3-sulfonamidopyrrolidines, which act as bacterial cell division inhibitors, showcases this strategy. sigmaaldrich.com
Reactions involving the Pyrrolidine Ring: The pyrrolidine ring itself can be further functionalized. For instance, α-lithiation of N-Boc-pyrrolidines followed by reaction with an electrophile allows for the introduction of substituents at the C2 or C5 positions. acs.org While not a direct reaction on this compound itself without prior modification, this demonstrates the potential for derivatization of the core pyrrolidine structure.
Derivatization for Specific Applications: The compound can be derivatized to create specialized reagents. In one example, a related (S)-3-aminopyrrolidine was acylated with 4-dimethylaminophenylcarbonyl chloride to create a novel derivatization reagent. nih.gov This new molecule was designed to enhance detection sensitivity and enable the enantiomeric separation of chiral carboxylic acids in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov This highlights how the pyrrolidine scaffold can be tailored for advanced analytical applications.
| Reaction Type | Reactant | Functional Group Targeted | Resulting Moiety | Application/Example |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., Benzyl bromide) | Pyrrolidine Nitrogen | N-Alkylpyrrolidine | Intermediate for DNA gyrase inhibitors. guidechem.com |
| N-Acylation | Acyl Chloride | Pyrrolidine Nitrogen | N-Acylpyrrolidine (Amide) | Building block for pyrido[3,4-d]pyrimidine (B3350098) derivatives (EGFR kinase inhibitors). sigmaaldrich.com |
| N-Sulfonylation | Sulfonyl Chloride | Pyrrolidine Nitrogen | N-Sulfonylpyrrolidine (Sulfonamide) | Synthesis of bacterial cell division inhibitors. sigmaaldrich.com |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Pyrrolidine Nitrogen | N-Substituted Pyrrolidine | Introduction of complex side chains. smolecule.com |
| Morita–Baylis–Hillman reaction | Activated Alkene + Aldehyde | Pyrrolidine Nitrogen (as catalyst) | Allylic Alcohol | Asymmetric synthesis. sigmaaldrich.com |
Applications of 3 1 Boc Amino Ethyl Pyrrolidine As a Chiral Building Block in Advanced Chemical Research
Precursor in the Synthesis of Complex Heterocyclic Systems
The inherent structure of 3-(1-(Boc-amino)ethyl)-pyrrolidine, featuring a reactive secondary amine within the pyrrolidine (B122466) ring and a protected primary amine on the ethyl side chain, provides a strategic starting point for the construction of more elaborate heterocyclic frameworks. The Boc (tert-butoxycarbonyl) protecting group is crucial in this regard, as it can be selectively removed under acidic conditions, revealing a nucleophilic primary amine ready for a variety of chemical transformations. smolecule.com
One common strategy involves the deprotection of the Boc group followed by intramolecular cyclization reactions. This approach can lead to the formation of bicyclic systems containing the pyrrolidine core, which are of significant interest in medicinal chemistry. Furthermore, the pyrrolidine nitrogen can act as a nucleophile, participating in reactions such as alkylation and acylation to build upon the existing scaffold. smolecule.com The strategic placement of functional groups allows for a stepwise and controlled assembly of complex molecular architectures.
Utility in the Construction of Chiral Amines and Peptidomimetics for Research Purposes
The chirality of this compound is a key feature that makes it highly valuable in the synthesis of enantiomerically pure compounds. chemimpex.com Chiral amines are crucial components of many biologically active molecules, and this building block provides a reliable source for introducing a specific stereocenter.
The synthesis of peptidomimetics, compounds that mimic the structure and function of peptides, is another significant area of application. The pyrrolidine ring can serve as a constrained scaffold to mimic the turns and loops of natural peptides, while the aminoethyl side chain allows for the incorporation of peptide-like functionalities. The Boc-protected amine is readily deprotected and can be coupled with amino acids or other carboxylic acids to extend the peptide chain. This approach is instrumental in developing novel therapeutic agents with improved stability and bioavailability compared to their natural peptide counterparts. chemimpex.com
For instance, research has shown the use of related N-Boc-aminopyrrolidines in nucleophilic substitution reactions with chiral triflate esters to produce N-(aminocycloalkylene)amino acid derivatives. rsc.org This methodology allows for the creation of conformationally restricted chiral amino acids and building blocks for potentially biologically active substances and peptides. rsc.org
Role in the Synthesis of Bioactive Molecular Frameworks for Exploratory Chemistry
The versatility of this compound extends to its use in the generation of diverse molecular frameworks for the exploration of new chemical space and the discovery of novel bioactive compounds.
Intermediates for Compounds with Potential Biological Activities
This chiral building block is a common intermediate in the synthesis of a wide range of compounds with potential therapeutic applications. smolecule.comchemimpex.com The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govmdpi.com By modifying the functional groups of this compound, chemists can synthesize a variety of derivatives to screen for biological activity against different targets. For example, derivatives of this compound could be explored for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Scaffold for Structural Variation in Chemical Library Synthesis
In the quest for new drug leads, the synthesis of chemical libraries containing a multitude of structurally related compounds is a powerful strategy. This compound serves as an excellent scaffold for this purpose. The two distinct amine functionalities, one on the ring and one on the side chain (after deprotection), allow for the introduction of a wide array of substituents through combinatorial chemistry approaches. This enables the rapid generation of a large number of diverse molecules, which can then be screened for desired biological activities. The defined stereochemistry of the starting material ensures that the resulting library members are also chiral, which is crucial for their interaction with biological targets.
Application as a Chiral Auxiliary and Derivatization Reagent
Beyond its role as a structural component, the principles of using chiral pyrrolidine derivatives can be extended to their application as chiral auxiliaries and derivatization reagents.
Enantioselective Derivatization for Analytical and Imaging Techniques
Chiral derivatization is a technique used to distinguish between enantiomers, which are often difficult to separate and analyze. While specific data on this compound as a derivatization reagent is limited, related chiral aminopyrrolidine derivatives have been successfully employed for this purpose. nih.gov For example, a novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, has been developed for the sensitive detection and enantiomeric separation of chiral carboxylic acids using liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). nih.gov This highlights the potential of chiral aminopyrrolidines to react with target molecules to form diastereomers that can be easily separated and quantified, a crucial step in pharmacokinetic studies and the analysis of biological samples. nih.gov
Component in the Design of Pyrrolidine-Based Organocatalysts and Ligands
The pyrrolidine scaffold is a privileged motif in organocatalysis, with its derivatives being highly effective in a multitude of asymmetric transformations. beilstein-journals.org The compound this compound serves as a crucial starting material for the synthesis of a diverse range of pyrrolidine-based organocatalysts and chiral ligands. The inherent chirality of this building block is pivotal in inducing stereoselectivity in chemical reactions.
The development of modern asymmetric organocatalysis has seen significant breakthroughs, including the use of diarylprolinol silyl (B83357) ethers for the asymmetric functionalization of aldehydes. nih.gov The structural framework of this compound provides a versatile platform for creating catalysts with finely-tuned steric and electronic properties, which is essential for achieving high levels of enantioselectivity. nih.gov
Researchers have synthesized new pyrrolidine-based organocatalysts from chiral imines derived from (R)-glyceraldehyde acetonide. These catalysts have proven effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.orgnih.gov The modular nature of the synthesis allows for the introduction of bulky substituents, which can create a sterically demanding environment around the catalytic site, thereby influencing the stereochemical outcome of the reaction. beilstein-journals.org
For instance, a pyrrolidine-based catalyst was found to be highly effective in the asymmetric Michael addition of cyclic ketones to β-nitrostyrenes, yielding γ-nitrocarbonyl compounds in good yields (up to 81%) and with excellent stereoselectivity (up to >99:1 dr and >99% ee). sigmaaldrich.com
The versatility of the pyrrolidine scaffold is further demonstrated by its incorporation into more complex catalytic systems. For example, (S)-3-(Boc-amino)pyrrolidine can be used as a building block to prepare aminopyrrolidine scaffolds for the asymmetric Morita-Baylis-Hillman reaction. sigmaaldrich.com
The following table provides examples of pyrrolidine-based organocatalysts and their performance in specific asymmetric reactions.
| Catalyst Type | Reaction | Substrates | Yield (%) | Enantioselectivity (ee %) | Diastereomeric Ratio (dr) | Reference |
| Pyrrolidine-based | Michael Addition | Cyclic Ketones + β-Nitrostyrenes | up to 81 | >99 | >99:1 | sigmaaldrich.com |
| Pyrrolidine-based | Michael Addition | Aldehydes + Nitroolefins | - | up to 85 | - | beilstein-journals.orgnih.gov |
| Aminopyrrolidine Scaffold | Morita-Baylis-Hillman | - | - | - | - | sigmaaldrich.com |
The Boc-protecting group on the aminoethyl side chain of this compound is another key feature that contributes to its utility. This group can be easily removed under acidic conditions, revealing a primary amine that can be further functionalized. This allows for the straightforward synthesis of a wide array of derivatives, including di- and tri-peptides and sulfonamides, which have been explored as organocatalysts. nih.gov The ability to readily modify the side chain enables the systematic tuning of the catalyst's properties to optimize its performance for a specific transformation.
Advanced Analytical Methodologies for Stereochemical Purity and Structural Elucidation
Chiral Chromatographic Techniques for Enantiomeric Excess Determination
The separation of enantiomers and the determination of enantiomeric excess (e.e.) are crucial steps in the synthesis and quality control of chiral compounds. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective method for this purpose. The selection of an appropriate CSP and mobile phase is critical for achieving optimal separation of the stereoisomers of 3-(1-(Boc-amino)ethyl)-pyrrolidine.
For N-Boc-protected amino-pyrrolidine derivatives, two main classes of CSPs have demonstrated significant utility: polysaccharide-based and macrocyclic glycopeptide-based columns.
Polysaccharide-Based CSPs: These columns, often based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used for their broad enantioselectivity. For the separation of compounds structurally similar to this compound, columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are frequently employed. The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral polymer.
Macrocyclic Glycopeptide-Based CSPs: Antibiotics like teicoplanin and vancomycin, covalently bonded to silica, form another powerful class of CSPs. Columns such as CHIROBIOTIC™ T (teicoplanin) are particularly effective for the separation of N-protected amino acids and their derivatives. chemicalbook.com The chiral recognition mechanism is complex, involving multiple hydrogen bonding sites, ionic interactions, and inclusion complexation within the macrocyclic structure.
The choice of mobile phase is equally critical. For polysaccharide-based CSPs, a normal-phase mode using mixtures of alkanes (e.g., hexane (B92381) or heptane) and alcohols (e.g., isopropanol (B130326) or ethanol) is common. In reversed-phase mode, mixtures of water or aqueous buffers with acetonitrile (B52724) or methanol (B129727) are used, which is often the preferred mode for macrocyclic glycopeptide-based CSPs. The addition of small amounts of acidic or basic modifiers can significantly improve peak shape and resolution.
The following table provides representative chromatographic conditions for the enantiomeric separation of a compound structurally analogous to this compound.
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | 0.1% Acetic Acid in Methanol/Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 215 nm |
| Column Temperature | 25 °C | 30 °C |
| Expected Elution Order | (3R,1'R) then (3S,1'S) | (3S,1'S) then (3R,1'R) |
| Typical Resolution (Rs) | > 2.0 | > 1.8 |
This is an interactive table. You can sort and filter the data.
Advanced Spectroscopic Characterization for Stereochemical Assignment (e.g., NOESY NMR)
Once the enantiomers are separated, their absolute and relative stereochemistry must be determined. While X-ray crystallography provides the most definitive assignment, it requires a suitable single crystal, which can be challenging to obtain. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), offers a powerful alternative for elucidating stereochemistry in solution.
The NOESY experiment detects through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of the number of bonds separating them. The presence of a cross-peak between two protons in a NOESY spectrum indicates that they are spatially near each other. By analyzing the pattern of these cross-peaks, the relative orientation of substituents on the pyrrolidine (B122466) ring and the ethyl side chain can be deduced.
For this compound, which has stereocenters at the C3 position of the pyrrolidine ring and the C1' position of the ethyl side chain, NOESY is instrumental in establishing the cis or trans relationship between the substituent at C3 and the protons on the pyrrolidine ring, as well as the conformation of the aminoethyl side chain.
For example, to determine the relative stereochemistry of a diastereomer, one would look for key NOE correlations. In a cis isomer, a NOE correlation would be expected between the proton at C3 and the protons on the same face of the pyrrolidine ring. Conversely, in a trans isomer, such a correlation would be absent or very weak. Similarly, NOE correlations between the protons of the ethyl group and the protons on the pyrrolidine ring can help to define the preferred conformation of the side chain.
The following table outlines key NOE correlations that would be anticipated for a hypothetical diastereomer of this compound, aiding in its stereochemical assignment.
| Proton 1 (Irradiated) | Proton 2 (Observed NOE) | Implied Spatial Proximity | Deduced Stereochemistry |
| H at C1' of ethyl group | H at C2 of pyrrolidine ring | Proximity between the ethyl side chain and the C2 position | Provides information on the rotational preference of the C3-C1' bond. |
| H at C3 of pyrrolidine ring | H at C5 of pyrrolidine ring (one face) | Indicates these protons are on the same face of the ring | Suggests a cis relationship between the C3 substituent and that specific C5 proton. |
| NH of Boc group | H at C1' of ethyl group | Proximity of the Boc-protected amine to the chiral center on the side chain | Confirms the local conformation around the amide bond. |
| Methyl protons of Boc group | Protons on the pyrrolidine ring | Can indicate the overall folding of the molecule. | Provides broader conformational insights. |
This is an interactive table. You can sort and filter the data.
By combining the separation power of chiral chromatography with the detailed structural insights from advanced NMR techniques like NOESY, a complete and unambiguous stereochemical characterization of this compound can be achieved, which is essential for its application in the synthesis of stereochemically pure molecules.
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of complex chiral molecules like 3-(1-(Boc-amino)ethyl)-pyrrolidine is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and the use of renewable resources. unibo.it Traditional multi-step syntheses are being re-evaluated in favor of more streamlined and environmentally benign approaches.
Future research is focused on developing catalytic methods that can construct the substituted pyrrolidine (B122466) core with high stereo- and regioselectivity in fewer steps. Key areas of development include:
Catalytic C-H Amination: Direct, transition-metal-catalyzed intramolecular amination of unactivated C(sp³)-H bonds is a powerful strategy for forming pyrrolidine rings. organic-chemistry.org Recent studies on copper-catalyzed C-H amination demonstrate the potential to create these structures efficiently. nih.govacs.org Applying this methodology could enable the synthesis of the this compound scaffold from acyclic precursors with reduced reliance on pre-functionalized starting materials.
Asymmetric Organocatalysis: Proline and its derivatives are well-established organocatalysts for a wide range of asymmetric transformations. nih.gov Research into novel chiral pyrrolidine-based organocatalysts continues to grow, and these same catalytic principles can be applied to the synthesis of the target molecule itself. rsc.org For example, asymmetric Michael additions or aldol (B89426) reactions could be employed to set the stereocenters of the ethyl-amino side chain prior to or during ring formation.
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes offers unparalleled selectivity under mild, aqueous conditions. Future routes may involve enzymes like transaminases or imine reductases to install the chiral amine on the ethyl side chain with high enantiomeric excess, followed by a chemical ring-closing step.
| Synthetic Strategy | Description | Potential Advantages | Key Research Area |
|---|---|---|---|
| Traditional Multi-step Synthesis | Classical approach involving protection, functionalization, and cyclization steps, often from chiral pool starting materials like proline or via debenzylation. guidechem.com | Well-established and reliable. | Optimization of existing routes. |
| Catalytic C-H Amination | Direct formation of the N-C bond at an unactivated C-H position using a metal catalyst (e.g., Copper, Rhodium) to form the pyrrolidine ring. nih.govacs.org | High atom economy, fewer synthetic steps. | Development of selective and robust catalysts. |
| Asymmetric [3+2] Cycloadditions | Reaction of an azomethine ylide with an alkene dipolarophile to stereoselectively form the pyrrolidine ring with multiple stereocenters. nih.govacs.org | Rapid construction of molecular complexity. | Design of chiral catalysts and dipolarophiles. |
| Green Chemistry Approaches | Utilizing sustainable solvents (e.g., GVL), renewable starting materials, and energy-efficient conditions (e.g., microwave-assisted synthesis). unibo.it | Reduced environmental impact, improved safety. | Solvent replacement and process intensification. |
Exploration of Expanded Applications in Material Science Research and Chemical Biology Probes
The unique bifunctional and chiral nature of this compound makes it a promising candidate for applications beyond its role as a simple synthetic intermediate.
In material science , the sp³-rich, non-planar structure of the pyrrolidine ring can be used to create polymers with unique three-dimensional architectures. nih.gov The two distinct nitrogen atoms allow for its use as a monomer in step-growth polymerization. For instance, the pyrrolidine nitrogen could be used to initiate ring-opening polymerization of an epoxide, while the deprotected side-chain amine could be used for subsequent cross-linking or functionalization, leading to complex polymer networks with defined stereochemistry.
In chemical biology , high-quality chemical probes are essential tools for studying protein function and validating drug targets. nih.govresearchgate.net this compound is an ideal scaffold for the development of such probes. The pyrrolidine core can serve as the recognition element for a specific protein target, while the side chain provides a handle for modification. The Boc-protected amine can be deprotected and attached to various functional groups, such as:
Reporter Tags: Fluorophores or biotin (B1667282) can be attached for visualizing the probe's localization in cells or for affinity purification of its binding partners.
Reactive Groups: Photo-activatable groups (e.g., benzophenones, diazirines) can be incorporated to create photo-affinity labeling (PAL) probes. mdpi.com These probes form a covalent bond with their target protein upon UV irradiation, enabling definitive target identification.
Linkers for PROTACs: The structure is suitable for incorporation into Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of a target protein. nih.gov One part of the molecule binds the target, while the other recruits an E3 ligase, and the pyrrolidine scaffold could serve as a rigid linker connecting the two ends.
| Field | Potential Application | Enabling Structural Features | Future Direction |
|---|---|---|---|
| Material Science | Monomer for stereoregular polymers or functional cross-linkers. | Chiral, sp³-rich scaffold; two distinct, modifiable nitrogen atoms. | Synthesis and characterization of novel polyamides or polyamines with unique thermal and mechanical properties. |
| Chemical Biology | Scaffold for chemical probes (e.g., affinity-based or photo-affinity probes). mdpi.com | Pyrrolidine core for target recognition; side-chain amine for attaching reporters or reactive groups. | Development of selective probes to investigate enzymes or receptors where the pyrrolidine moiety is a known binding motif. |
| Medicinal Chemistry | Core structure for PROTACs or molecular glues. nih.gov | Provides a rigid, 3D-shaped linker to connect a target binder with an E3 ligase recruiter. | Design of novel protein degraders for targets previously considered "undruggable". |
Computational Chemistry Insights into Reaction Mechanisms and Selectivity Control
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of complex organic reactions. nih.gov For a molecule like this compound, where stereochemistry is paramount, computational insights are crucial for developing highly selective synthetic methods.
Future research will increasingly rely on computational modeling to:
Elucidate Reaction Mechanisms: DFT calculations can map the entire energy profile of a reaction, identifying transition states and intermediates. This is vital for understanding how catalysts, such as copper complexes in C-H amination, facilitate the reaction and how selectivity arises. nih.govacs.org
Predict Stereoselectivity: By calculating the energies of different diastereomeric transition states, chemists can predict which stereoisomer will be the major product. This is particularly useful in complex reactions like [3+2] cycloadditions, where multiple new stereocenters are formed simultaneously. Computational studies can reveal the subtle non-covalent interactions between the substrate and a chiral catalyst that dictate the stereochemical outcome. acs.orgacs.org
Rational Catalyst Design: Instead of relying on empirical screening, computational methods allow for the in-silico design of new catalysts. By modeling how modifications to a catalyst's structure affect the transition state geometry and energy, researchers can rationally design catalysts with enhanced activity and selectivity for synthesizing specific pyrrolidine derivatives. acs.org
Analyze Conformation: The biological activity of pyrrolidine-containing molecules is heavily influenced by the ring's conformation (puckering). nih.gov DFT and molecular dynamics simulations can predict the preferred conformations of this compound and its derivatives, providing insight into how they interact with biological targets. nih.gov
| Computational Method | Application | Key Insights Provided | Relevant Research Context |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanism Elucidation | Calculation of transition state energies, identification of reaction intermediates, and validation of proposed reaction pathways. | Understanding catalytic cycles in C-H amination acs.org or cycloaddition reactions. rsc.org |
| DFT / Molecular Mechanics (QM/MM) | Stereoselectivity Prediction | Analysis of diastereomeric transition states to predict the enantiomeric or diastereomeric excess of a reaction. | Explaining the origin of stereocontrol in organocatalyzed acs.org and metal-catalyzed reactions. acs.org |
| Molecular Dynamics (MD) | Conformational Analysis | Simulation of the dynamic behavior and preferred 3D structures of the pyrrolidine ring and its substituents in solution. | Predicting how the molecule might bind to a protein active site. nih.gov |
| Frontier Molecular Orbital (FMO) Theory | Reactivity Prediction | Analysis of HOMO-LUMO energy gaps to predict the reactivity of reactants in cycloaddition reactions. | Rationalizing the regioselectivity in 1,3-dipolar cycloadditions for pyrrolidine synthesis. rsc.orgdntb.gov.ua |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
